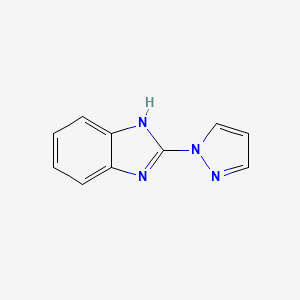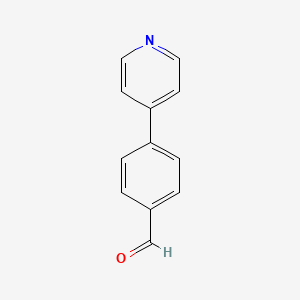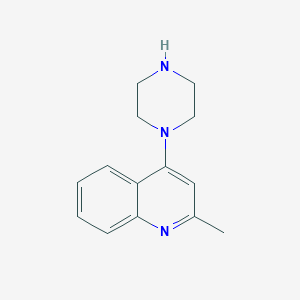
2-甲基-4-哌嗪喹啉
描述
“2-Methyl-4-Piperazinoquinoline” is a chemical compound with the molecular formula C14H17N3 . Its average mass is 227.305 Da and its monoisotopic mass is 227.142242 Da .
Synthesis Analysis
The synthesis of quinoline derivatives, such as “2-Methyl-4-Piperazinoquinoline”, has been a topic of interest in recent years . Various methods have been reported, including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
Molecular Structure Analysis
The molecular structure of “2-Methyl-4-Piperazinoquinoline” consists of 14 carbon atoms, 17 hydrogen atoms, and 3 nitrogen atoms . The structure is complex and includes a quinoline ring, which is a versatile nucleus in the design and synthesis of biologically active compounds .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Methyl-4-Piperazinoquinoline” include a molecular weight of 227.305 and a molecular formula of C14H17N3 .
科学研究应用
-
Scientific Field: Proteomics Research
- Application Summary : 2-Methyl-4-piperazinoquinoline is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions .
- Methods of Application : The specific methods of application in proteomics research are not provided in the source .
- Results or Outcomes : The specific results or outcomes of using 2-Methyl-4-piperazinoquinoline in proteomics research are not provided in the source .
-
Scientific Field: Organic Chemistry and Drug Discovery
- Application Summary : Quinoline, which 2-Methyl-4-piperazinoquinoline is a derivative of, has versatile applications in the fields of industrial and synthetic organic chemistry . It plays a major role in the field of medicinal chemistry .
- Methods of Application : There are plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities . Various synthesis protocols have been reported, including Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach .
- Results or Outcomes : Quinoline is an essential segment of both natural and synthetic compounds . 2-methylquinoline and its derivatives have shown substantial biological activities .
-
Scientific Field: Biochemical Research
- Application Summary : 2-Methyl-4-piperazinoquinoline is used as a biochemical for proteomics research .
- Methods of Application : The specific methods of application in biochemical research are not provided in the source .
- Results or Outcomes : The specific results or outcomes of using 2-Methyl-4-piperazinoquinoline in biochemical research are not provided in the source .
-
Scientific Field: Synthesis of Bioactive Compounds
- Application Summary : 2-Methylquinoline and its derivatives, including 2-Methyl-4-piperazinoquinoline, have shown substantial biological activities .
- Methods of Application : There are different techniques for the synthesis of 2-methylquinoline, and Doebner–von Miller is the best .
- Results or Outcomes : 2-Methylquinoline and its derivatives have shown substantial biological activities .
-
Scientific Field: Synthesis of Biologically and Pharmaceutically Active Compounds
- Application Summary : 2-Methyl-4-piperazinoquinoline, as a derivative of quinoline, can be used in the synthesis of biologically and pharmaceutically active compounds .
- Methods of Application : Various synthesis protocols have been reported in the literature for the construction of this scaffold . Transition metal catalysed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions and green reaction protocols are also useful for the construction and functionalization of this compound .
- Results or Outcomes : Various selected quinolines and derivatives with potential biological and pharmaceutical activities will be presented .
-
Scientific Field: Pharmaceutical Industry
- Application Summary : Piperidines, which 2-Methyl-4-piperazinoquinoline is a derivative of, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
- Methods of Application : The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
- Results or Outcomes : Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
安全和危害
未来方向
While specific future directions for “2-Methyl-4-Piperazinoquinoline” are not mentioned in the available literature, quinoline compounds in general have been the subject of ongoing research due to their versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in medicinal chemistry and are often used in drug discovery .
属性
IUPAC Name |
2-methyl-4-piperazin-1-ylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3/c1-11-10-14(17-8-6-15-7-9-17)12-4-2-3-5-13(12)16-11/h2-5,10,15H,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYBLCORUTWKJOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)N3CCNCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20351526 | |
| Record name | 2-Methyl-4-Piperazinoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20351526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-4-Piperazinoquinoline | |
CAS RN |
82241-22-3 | |
| Record name | 2-Methyl-4-Piperazinoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20351526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Methyl-4-(piperazin-1-yl)quinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

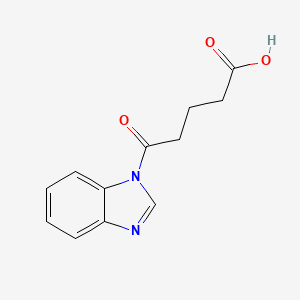
![5-Amino-2-[(pyridin-3-ylmethyl)-amino]-benzoic acid](/img/structure/B1298823.png)
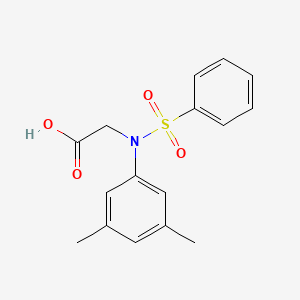




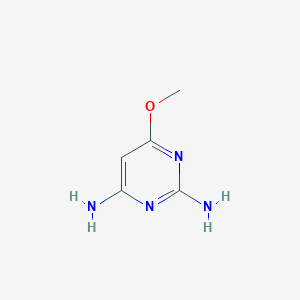
![1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1298844.png)

![2-Methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-4-thiol](/img/structure/B1298846.png)
![6-Acetyl-7-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B1298854.png)
